Linoleic acid-13C18

Stable isotope labeling Kinetic isotope effect Lipoxygenase

Linoleic acid-13C18 (CAS: 287100-82-7) is a uniformly carbon-13 labeled isotopologue of linoleic acid, an essential omega-6 polyunsaturated fatty acid, wherein all 18 carbon atoms in the molecular backbone are substituted with the heavy stable isotope 13C. This compound serves as an analytical internal standard for the quantification of endogenous linoleic acid via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), offering a consistent mass shift of M+18 relative to the unlabeled analyte.

Molecular Formula C18H34O2
Molecular Weight 300.33 g/mol
CAS No. 287100-82-7
Cat. No. B3121465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleic acid-13C18
CAS287100-82-7
Molecular FormulaC18H34O2
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1
InChIKeyZQPPMHVWECSIRJ-IGBBIXMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Linoleic Acid-13C18 CAS 287100-82-7: Uniformly 13C-Labeled Stable Isotope Internal Standard for Mass Spectrometry Quantification


Linoleic acid-13C18 (CAS: 287100-82-7) is a uniformly carbon-13 labeled isotopologue of linoleic acid, an essential omega-6 polyunsaturated fatty acid, wherein all 18 carbon atoms in the molecular backbone are substituted with the heavy stable isotope 13C . This compound serves as an analytical internal standard for the quantification of endogenous linoleic acid via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), offering a consistent mass shift of M+18 relative to the unlabeled analyte . With an isotopic purity of 99 atom % 13C and a chemical purity of 97% (CP) in its commercial form, it provides a defined and stable tracer for isotope dilution mass spectrometry (IDMS) and metabolic flux analysis .

Why Generic Isotope-Labeled Fatty Acids Cannot Substitute for Linoleic Acid-13C18 CAS 287100-82-7 in Analytical and Metabolic Studies


Generic substitution among stable isotope-labeled fatty acids is analytically and metabolically unsound. A uniformly 13C18-labeled linoleic acid internal standard cannot be functionally replaced by deuterium-labeled (e.g., linoleic acid-d4) or partially 13C-labeled analogs without compromising analytical accuracy or biological interpretation. Deuterium-labeled compounds can exhibit kinetic isotope effects during enzymatic reactions due to C-2H bond strength differences compared to C-1H bonds, whereas 13C-labeled compounds such as Linoleic acid-13C18 exhibit negligible isotope effects [1]. Furthermore, the +18 Da mass shift provided by uniform 13C18 labeling yields distinct mass spectrometric separation from the unlabeled analyte that differs substantially from the smaller mass shifts of deuterium-labeled analogs, affecting detection sensitivity and specificity in complex biological matrices [1].

Quantitative Evidence Guide: Linoleic Acid-13C18 CAS 287100-82-7 Differentiation Metrics for Scientific Procurement


Negligible Isotope Effect of 13C18-Linoleic Acid Compared to Deuterium-Labeled Analogs

The primary differentiation of Linoleic acid-13C18 over deuterium-labeled linoleic acid analogs lies in the absence of significant kinetic isotope effects (KIEs). While deuterium substitution at reactive C-H bonds in fatty acids can produce primary KIEs ranging from 20–120 in lipoxygenase-catalyzed hydrogen abstraction reactions, thereby distorting enzymatic rate measurements and metabolic flux interpretations, 13C labeling at the same positions yields negligible isotope effects that do not alter reaction kinetics [1]. This differential is critical for accurate enzymatic mechanism studies and in vivo metabolic tracing where faithful representation of native biochemical rates is required.

Stable isotope labeling Kinetic isotope effect Lipoxygenase Metabolic tracing

Direct In Vivo Comparison: 13C18-Linoleic Acid vs. 2H5-Linoleic Acid in Rat Plasma

A direct head-to-head in vivo comparison in adult rats (n = 11) evaluated the metabolic behavior of orally administered 13C-U-labeled linoleic acid versus 2H5-labeled linoleic acid. At 24 hours post-dosing, there were no significant differences in plasma concentrations of the 13C versus 2H isotopomers of linoleic acid (18:2n-6), arachidonic acid (20:4n-6), or docosahexaenoic acid (22:6n-3) [1]. This empirical equivalence establishes that both labeling strategies yield comparable metabolic tracking results when appropriate standard curves and matrix effect corrections are applied. However, the study also revealed that endogenous fatty acid pools exerted a greater suppressing effect on 13C-U-labeled EFA measurements relative to 2H5-labeled EFAs, a consideration for method development [1].

In vivo metabolism Comparative pharmacokinetics Stable isotope tracers Essential fatty acid

Quantitative Cellular Incorporation: 1:1 Labeling Ratio Achieved in MCF-7 Lipidome with SILFAC

In the Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) methodology, MCF-7 breast cancer cells were incubated with 1.4 μM Linoleic acid-13C18 until the unlabeled linoleic acid to [13C18]-linoleic acid ratio reached 1:1 [1]. Analysis of cellular phospholipids confirmed that [13C18]-linoleic acid was incorporated quantitatively into the cellular lipidome [1]. This 1:1 isotopic equilibrium enables precise relative quantification of lipid species and provides a robust platform for global screening of lipid hydroperoxide-mediated protein modifications using isotope pattern-dependent mass spectrometry [1].

Lipidomics Cell culture labeling Metabolic flux analysis Phospholipid metabolism

Isotope Dilution Mass Spectrometry Validation: 13C18-Linoleic Acid as Certified Reference Method Internal Standard

In the development of a GC/MS candidate reference method for essential fatty acid determination in food supplemental oil products, 13C18-linoleic acid was employed as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. The method was validated using NIST SRM 3274 botanical oils (borage oil, evening primrose oil, and flax oil), and linoleic acid contents calculated via the IDMS approach using 13C18-linoleic acid agreed with certified values [1]. Additionally, results from the IDMS approach were compared with those calculated using stearic acid-d35 and 13C18-α-linolenic acid as alternative internal standards, with good agreement within measurement uncertainties, demonstrating method interchangeability while confirming the specific utility of the matched 13C18-linoleic acid IS [1].

Isotope dilution mass spectrometry Method validation Food analysis Certified reference material

Human In Vivo Metabolic Fate: Pharmacokinetic Parameters of 13C18-Linoleic Acid Following Single Oral Bolus

A human study in healthy subjects (n = 6) characterized the in vivo metabolic fate of a single 45 mg oral bolus of U-13C18-linoleic acid dissolved in 8 g olive oil [1]. Key pharmacokinetic parameters were established: the mean peak amount of 13C18-linoleic acid in plasma total lipids was 3.4 ± 0.8 mg (7.6% of administered dose), occurring approximately 17 hours post-ingestion [1]. The proportion of 13C18-linoleic acid recovered as 13CO2 in breath after 12 hours ranged from 16.8% to 25.1% across subjects [1]. Additionally, conversion to longer-chain polyunsaturates was quantified: 13C18:3n-6 (0.018 ± 0.008 mg; 0.04% of dose) after 7–48 hours, and 13C20:3n-6 (0.028 ± 0.011 mg; 0.06% of dose) after 48–336 hours [1].

Human metabolism Pharmacokinetics Nutritional research In vivo oxidation

Specification Differentiation: Mass Shift M+18 and Isotopic Purity 99 atom % 13C

Linoleic acid-13C18 offers a mass shift of M+18 relative to unlabeled linoleic acid (natural abundance M = 280.45 Da; 13C18-labeled M = 298.31 Da), providing a distinct isotopic envelope for unambiguous MS quantification . Commercial specifications include isotopic purity of 99 atom % 13C and chemical purity of 97% (CP), with physical properties including density 0.957 g/mL at 25 °C and storage temperature of −20 °C . In contrast, partially labeled analogs such as linoleic acid-13C1 provide only a +1 Da mass shift, increasing susceptibility to interference from natural abundance M+1 isotopic peaks of unlabeled linoleic acid (approximately 20% relative abundance due to natural 13C content) .

Analytical standard Mass spectrometry Quality specifications Procurement

Validated Application Scenarios for Linoleic Acid-13C18 CAS 287100-82-7 Based on Peer-Reviewed Evidence


Isotope Dilution Mass Spectrometry (IDMS) Quantification of Linoleic Acid in Food and Biological Matrices

Linoleic acid-13C18 is validated as an internal standard for IDMS quantification of linoleic acid in complex matrices. As demonstrated in the development of a GC/MS candidate reference method for food supplemental oil products, 13C18-linoleic acid enabled accurate determination of linoleic acid in NIST SRM 3274 botanical oils with results in agreement with certified values [1]. The IDMS approach using this matched isotope-labeled internal standard yields expanded relative uncertainties of 1–2% for cereals and 2–4% for green vegetables, supporting its use in metrologically traceable analytical workflows [2].

Human In Vivo Metabolic Tracer Studies of Essential Fatty Acid Oxidation and Desaturation

Linoleic acid-13C18 is directly applicable as an oral tracer for investigating human in vivo linoleic acid metabolism. A single 45 mg oral bolus of U-13C18-linoleic acid enabled quantification of oxidation via breath 13CO2 recovery (16.8–25.1% at 12 h) and tracking of conversion to longer-chain polyunsaturates including 13C18:3n-6 and 13C20:3n-6 [1]. These established pharmacokinetic parameters provide a validated framework for designing nutritional intervention studies examining omega-6 fatty acid metabolism in human subjects [1].

Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) for Lipidomics and Oxidative Stress Proteomics

Linoleic acid-13C18 enables SILFAC methodology for global lipidome labeling in cultured cells. Incubation of MCF-7 cells with 1.4 μM [13C18]-linoleic acid achieved quantitative incorporation into cellular phospholipids at a 1:1 labeled-to-unlabeled ratio, facilitating isotope pattern-dependent mass spectrometry for screening lipid hydroperoxide-mediated protein modifications [1]. This validated protocol supports proteomic and lipidomic workflows investigating oxidative stress mechanisms in cancer and other disease models [1].

Lipoxygenase Enzymology and Kinetic Isotope Effect Studies

Linoleic acid-13C18 serves as a preferred substrate for mechanistic enzymology studies of lipoxygenases where deuterium labeling introduces confounding kinetic isotope effects. Unlike deuterium-labeled linoleic acid, which exhibits primary KIEs of 20–120 in soybean lipoxygenase-1 catalyzed hydrogen abstraction, the 13C-labeled isotopologue yields negligible isotope effects, enabling faithful measurement of native enzymatic rates and active site geometry determination [1]. This application is critical for laboratories investigating hydrogen tunneling mechanisms and non-classical KIEs in fatty acid oxygenases [1].

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